Dyclonine hydrochloride

Catalog No.
S526746
CAS No.
536-43-6
M.F
C18H28ClNO2
M. Wt
325.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dyclonine hydrochloride

CAS Number

536-43-6

Product Name

Dyclonine hydrochloride

IUPAC Name

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

InChI

InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H

InChI Key

KNZADIMHVBBPOA-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Dyclonine Hydrochloride; Dyclonine HCL; Dyclone; Dyclothane; Tanaclone; Sucrets; Tanac;

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Description

The exact mass of the compound Dyclonine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Local Anesthetic Properties

    Research investigates the mechanisms by which Dyclonine hydrochloride disrupts nerve impulse transmission, leading to its anesthetic effect. Studies explore its interaction with sodium channels in nerve cells, which are essential for signal propagation [].

  • Antibacterial Activity

    Dyclonine hydrochloride exhibits antibacterial properties against certain strains of bacteria. Research explores its potential as a topical antimicrobial agent, either alone or in combination with other antibiotics [].

  • Pain Management

    Studies investigate the efficacy of Dyclonine hydrochloride in managing various pain conditions. This includes its use in combination with other medications for post-surgical pain, or as a topical treatment for oropharyngeal pain (sore throat) [, ].

  • Ocular Applications

    Research explores the use of Dyclonine hydrochloride in ophthalmology. Studies investigate its potential role in reducing discomfort during ocular examinations and procedures [].

Dyclonine hydrochloride is a synthetic compound classified as an alkyl-phenylketone. Its chemical formula is C18H28ClNO2C_{18}H_{28}ClNO_2, and it is known for its local anesthetic properties. The compound appears as a white crystalline solid, with a melting point ranging from 174 to 175 degrees Celsius . Dyclonine hydrochloride is primarily used in medical settings to provide topical anesthesia, particularly in procedures involving mucous membranes.

Dyclonine hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. This prevents the transmission of pain signals, leading to temporary numbness in the applied area [].

Dyclonine hydrochloride is generally considered safe for topical use when applied as directed. However, potential side effects include temporary burning, stinging, or numbness at the application site []. In rare cases, allergic reactions may occur.

The synthesis of dyclonine hydrochloride involves several key reactions. Initially, phenol is reacted with n-butyl bromide to form butyl benzene. This intermediate then undergoes a reaction with 3-chloropropionyl chloride, yielding 3-chloro-4'-butoxypropiophenone. Finally, this compound reacts with piperidine hydrochloride in the presence of a catalyst such as triethylamine to produce dyclonine hydrochloride .

  • Formation of Butyl Benzene:
    Phenol+n Butyl BromideButyl Benzene\text{Phenol}+\text{n Butyl Bromide}\rightarrow \text{Butyl Benzene}
  • Formation of 3-Chloro-4'-Butoxypropiophenone:
    Butyl Benzene+3 Chloropropionyl Chloride3 Chloro 4 Butoxypropiophenone\text{Butyl Benzene}+\text{3 Chloropropionyl Chloride}\rightarrow \text{3 Chloro 4 Butoxypropiophenone}
  • Final Synthesis of Dyclonine Hydrochloride:
    3 Chloro 4 Butoxypropiophenone+Piperidine HydrochlorideDyclonine Hydrochloride\text{3 Chloro 4 Butoxypropiophenone}+\text{Piperidine Hydrochloride}\rightarrow \text{Dyclonine Hydrochloride}

Dyclonine hydrochloride exerts its anesthetic effects by reversibly binding to voltage-gated sodium channels on neuronal membranes, decreasing their permeability to sodium ions. This action inhibits the propagation of action potentials, leading to a loss of sensation in the area where it is applied . The compound is effective for surface anesthesia and is commonly used in dental procedures and for alleviating pain from canker sores and fever blisters .

The synthesis methods for dyclonine hydrochloride have evolved over time. One notable method involves the following steps:

  • Starting Material: Phenol.
  • Intermediate Formation: Reacting phenol with n-butyl bromide to synthesize butyl benzene.
  • Chlorination: Treating butyl benzene with 3-chloropropionyl chloride.
  • Final Reaction: Combining the chlorinated product with piperidine hydrochloride under specific conditions (temperature and time) to yield dyclonine hydrochloride .

This method has been optimized for higher yields and reduced reaction times, making it suitable for industrial applications.

Dyclonine hydrochloride has several important applications:

  • Topical Anesthetic: Used in medical and dental practices for pain relief during procedures involving mucous membranes.
  • Over-the-Counter Products: Found in throat lozenges and sprays designed to relieve sore throat symptoms .
  • Antimicrobial Properties: Exhibits antimicrobial activity, which can be beneficial in treating infections .
  • Neuroprotective Effects: Potentially useful in neuroprotective applications due to its ability to modulate sodium channel activity .

Dyclonine hydrochloride has been studied for its interactions with various biological systems. It primarily interacts with sodium channels, affecting their permeability and thus influencing neuronal excitability. This mechanism underlies its anesthetic properties and has implications for understanding pain pathways and developing new analgesics .

Additionally, studies have indicated that dyclonine may exhibit interactions with other medications, necessitating caution when used concurrently with other agents that affect sodium channels or have central nervous system effects .

Dyclonine hydrochloride shares structural and functional similarities with several other compounds, including:

Compound NameChemical FormulaKey Characteristics
LidocaineC14H22N2OC_{14}H_{22}N_2OCommon local anesthetic; amide structure; rapid onset.
BupivacaineC18H28N2OC_{18}H_{28}N_2OLong-acting local anesthetic; used in epidurals.
ProcaineC13H20N2O2C_{13}H_{20}N_2O_2Ester-type local anesthetic; shorter duration of action.

Uniqueness of Dyclonine Hydrochloride

Dyclonine hydrochloride is unique due to its specific mechanism of action as a reversible sodium channel blocker, which provides effective surface anesthesia without significant systemic effects. Unlike lidocaine and bupivacaine, which are amides, dyclonine is an alkyl-phenylketone, offering distinct pharmacokinetic properties suitable for topical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.1808568 g/mol

Monoisotopic Mass

325.1808568 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZEC193879Q

Related CAS

586-60-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dyclonine Hydrochloride is the hydrochloride salt of Dyclonine, an unclassified compound with local anesthetic effect. Dyclonine reversibly binds to activated sodium channels on the neuronal membrane, thereby decreasing the neuronal membrane's permeability to sodium ions, leading to an increased threshold for excitation. This reversibly stabilizes the membrane and inhibits depolarization, leading to the failure of a propagated action potential and subsequent conduction blockade. This results in a transient and reversible loss of sensation in a localized area of the body.

MeSH Pharmacological Classification

Anesthetics, Local

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

536-43-6

Wikipedia

Dyclonine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

The effectiveness of electro-acupuncture combined with dyclonine hydrochloride in relieving the side effects of gastroscopy: a controlled trial

Jian-Ming Chen, Dong-Dong Li, Yi-Shan Chen, Bo Lian, Xiao-Peng Wang, Yu-Hong Guo, Xiao-Long Xu, Po Huang, Teng-Fei Chen, Yang Liu, Qing-Quan Liu
PMID: 33691439   DOI: 10.21037/apm-20-831

Abstract

The present study aimed to explore the effectiveness of electro-acupuncture (EA) in combination with a local anesthetic used in Western medicine in preventing the side effects of gastroscopy.
A sample group of 150 patients were divided into three groups based on treatment methods: an EA group, a dyclonine hydrochloride mucilage group, and a combined treatment group. In the EA group, EA stimulation was given at the Hegu, Neiguan, and Zusanli acupoints; in the dyclonine hydrochloride mucilage group, patients took 10 mL of dyclonine hydrochloride mucilage orally; in the combined treatment group, prevention of side effects was attempted by administration of both acupuncture and oral local anesthetic. The incidences of nausea, emesis, salivation, cough, restlessness, and breath holding during gastroscopy were observed and recorded for the three groups. Mean arterial pressure, heart rate, and oxygen saturation were recorded before the examination, and changes in these measures were recorded as the gastroscope passed through the pylorus and after the examination. The visual analogue scale (VAS) values of nausea and emesis, the rate of successful first-pass intubation, and the time of gastroscopy were also recorded. Statistical analysis was performed using R-3.5.3 software.
Incidences of side effects (e.g., nausea, emesis, salivation, restlessness, and breath holding) during the examination were lower in the combined treatment group than in the EA group and the dyclonine hydrochloride mucilage group (P<0.05 and P<0.01, respectively). Furthermore, the changes in heart rate and oxygen saturation when the gastroscope passed through the pylorus and after the examination were better in the combined treatment group than in the EA group and dyclonine hydrochloride mucilage group (P<0.01). The VAS values of nausea and emesis, the first-pass success rate, and examination duration were also better for the combined treatment group than for the other two groups (P<0.05 and P<0.01).
EA combined with local anesthesia with dyclonine hydrochloride mucilage can alleviate side effects during gastroscopy, reduce patient pain, and improve the efficiency of the procedure.


Allergic Dermatitis to Dyclonine (Dyclocaine)

Rebecca S Kimyon, Jamie P Schlarbaum, Yujie Linda Liou, Erin M Warshaw, Sara A Hylwa
PMID: 31609856   DOI: 10.1097/DER.0000000000000522

Abstract




[The application effect and safety analysis of dyclonine in children's removal of tracheal foreign body in trachea through bronchoscopy]

H Gao, Z X Dou, L Mu, X Q Li, F Liu, Y Yang
PMID: 29871048   DOI: 10.13201/j.issn.1001-1781.2016.06.019

Abstract




1% Tetracaine hydrochloride injection pure solution aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage as upper airway anesthesia for bronchoscopy: A randomized controlled trial

Ning Wang, Faguang Jin, Wei Liu, ShaoKang Dang, Yan Wang, Yan Yan, GuanPing Wu
PMID: 31746542   DOI: 10.1111/crj.13110

Abstract

During the bronchoscopy process, successful passage of the tracheoscope through the glottis can affect the following procedure of bronchoscopy. Therefore, safer, more effective and less painful anesthesia methods are particularly important for the bronchoscopy success rate.
This study aimed to evaluate the efficacy of 1% tetracaine hydrochloride injection pure solution aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage during bronchoscopy.
Patients who need bronchoscopy or bronchoscope treatment were randomly assigned to two groups; group A received pure tetracaine hydrochloride injection solution (3 mL of 1% tetracaine hydrochloride) aerosol inhalation combined with oral 5 mL of dyclonine hydrochloride mucilage and group B received diluted tetracaine hydrochloride injection (3 mL of 1% tetracaine hydrochloride injection + 3 mL of sterile water for injection) aerosol inhalation combined with oral 5 mL of dyclonine hydrochloride mucilage. The anesthetic effect and adverse reactions of these groups were observed and compared.
A total of 523 patients were randomized. The results showed that patient's tolerance, cough response, glottis opening during the bronchoscope into the glottis and the time required to the tracheoscope pass through the glottis were obviously significantly better in group A than in group B. Vital signs including blood pressure, heart rate and pulse oxygen saturation were more stable in group A than in group B.
The 1% tetracaine hydrochloride injection pure liquid aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage as upper airway anesthesia is effective and safe for bronchoscopy. This method of local anesthesia is worthy of clinical application.


Lipid bilayer permeation of aliphatic amine and carboxylic acid drugs: rates of insertion, translocation and dissociation from MD simulations

Tuğçe Oruç, Sami Emre Küçük, Deniz Sezer
PMID: 27539552   DOI: 10.1039/c6cp05278a

Abstract

Aliphatic amines (AAs) and carboxylic acids (CAs) constitute the two most commonly occurring chemical groups among orally active drugs [Manallack, et al., ChemMedChem, 2013, 8, 242]. Here, we aim to rationalize this observation in terms of molecular properties that are essential for drug bioavailability. To this end, the permeation of the AA drug dyclonine and the CA drug 4-phenylbutyrate through a lipid bilayer is studied with molecular dynamics (MD) simulations. Permeability coefficients for the neutral and ionized forms of these drugs are calculated using the inhomogeneous solubility-diffusion model. To draw conclusions about other AA and CA drugs, the permeability coefficient is expressed as a sum over contributions from drug insertion into, translocation across, and dissociation from the lipid bilayer. Simple but general expressions for each of these separate steps are obtained and validated against the MD simulations of dyclonine and phenylbutyrate. We conclude that the neutral forms of most AA and CA drugs have large permeability coefficients (>1 cm s(-1)), while their ionized forms ensure solubility in aqueous environments. Thus, a physicochemical rationale for the reported abundance of AAs and CAs among drugs is provided.


Dyclonine enhances the cytotoxic effect of proteasome inhibitor bortezomib in multiple myeloma cells

Donghong Ju, Youming Xie
PMID: 25174315   DOI: 10.3892/mmr.2014.2522

Abstract

The proteasome has become an important target for cancer therapy with the approval of bortezomib for the treatment of relapsed/refractory multiple myeloma (MM). However, numerous patients with MM do not respond to bortezomib and those responding initially often acquire resistance. Recent clinical studies have also demonstrated that bortezomib is also inefficacious in the treatment of other types of cancer. Therefore, it is imperative to develop novel approaches and agents for proteasome-targeting cancer therapy. In the present study, it was revealed that dyclonine, a major component of the cough droplets Sucrets, markedly enhances the cytotoxic effects of bortezomib and minimizes drug resistance in MM cells. It was demonstrated that a combination of bortezomib and dyclonine markedly induced apoptosis of MM cells. The present study suggests a novel therapeutic use of an over‑the‑counter medicine for the treatment of MM.


Neuron-based high-content assay and screen for CNS active mitotherapeutics

Boglarka H Varkuti, Miklos Kepiro, Ze Liu, Kyle Vick, Yosef Avchalumov, Rodrigo Pacifico, Courtney M MacMullen, Theodore M Kamenecka, Sathyanarayanan V Puthanveettil, Ronald L Davis
PMID: 31934620   DOI: 10.1126/sciadv.aaw8702

Abstract

Impaired mitochondrial dynamics and function are hallmarks of many neurological and psychiatric disorders, but direct screens for mitotherapeutics using neurons have not been reported. We developed a multiplexed and high-content screening assay using primary neurons and identified 67 small-molecule modulators of neuronal mitostasis (MnMs). Most MnMs that increased mitochondrial content, length, and/or health also increased mitochondrial function without altering neurite outgrowth. A subset of MnMs protected mitochondria in primary neurons from Aβ(1-42) toxicity, glutamate toxicity, and increased oxidative stress. Some MnMs were shown to directly target mitochondria. The top MnM also increased the synaptic activity of hippocampal neurons and proved to be potent in vivo, increasing the respiration rate of brain mitochondria after administering the compound to mice. Our results offer a platform that directly queries mitostasis processes in neurons, a collection of small-molecule modulators of mitochondrial dynamics and function, and candidate molecules for mitotherapeutics.


Oral dyclonine hydrochloride mucilage versus tetracaine spray in electronic flexible laryngoscopy: A prospective, randomized controlled trial

Sha Jichao, Meng Cuida, Chen Mingxing, Wang Yunyun, Zhu Dongdong
PMID: 26954876   DOI: 10.1016/j.amjoto.2015.12.005

Abstract

Topical anesthesia is important for electronic flexible laryngoscopy (EFL) utilization. We hypothesized that oral dyclonine hydrochloride mucilage (ODHM) is superior to tetracaine spray (TS) in patients undergoing EFL examination.
This study included 932 patients randomized into either an ODHM or TS group, in which patients received either a single utilization of ODHM or TS administered via spray in three intervals. A 4.9 mm diameter flexible PENTAX-VNL-1570STK insertion tube placed into a Naso-Pharyngo-Laryngoscope (PENTAX Medical, Japan) was used in the procedure. Visual analogue scale (VAS) (0-10) was used to evaluate patient tolerance and procedure success by the operator, independently. Procedure time was also recorded.
Both patients' and doctors' VAS scores were significantly higher in the ODHM group compared to the TS group. When subgroup analysis was made according to the procedure length (100 s), there was no significant difference in VAS between ODHM and TS groups in the short time procedure (≤100 s), while VAS in the ODHM group was higher compared to the TS in the long time procedure (>100 s), as assessed by both patients and doctors.
A single use of ODHM seems to be superior to three doses of TS in patients undergoing EFL, specifically in procedures longer than 100seconds.


Dyclonine rescues frataxin deficiency in animal models and buccal cells of patients with Friedreich's ataxia

Sunil Sahdeo, Brian D Scott, Marissa Z McMackin, Mittal Jasoliya, Brandon Brown, Heike Wulff, Susan L Perlman, Mark A Pook, Gino A Cortopassi
PMID: 25113747   DOI: 10.1093/hmg/ddu408

Abstract

Inherited deficiency in the mitochondrial protein frataxin (FXN) causes the rare disease Friedreich's ataxia (FA), for which there is no successful treatment. We identified a redox deficiency in FA cells and used this to model the disease. We screened a 1600-compound library to identify existing drugs, which could be of therapeutic benefit. We identified the topical anesthetic dyclonine as protective. Dyclonine increased FXN transcript and FXN protein dose-dependently in FA cells and brains of animal models. Dyclonine also rescued FXN-dependent enzyme deficiencies in the iron-sulfur enzymes, aconitase and succinate dehydrogenase. Dyclonine induces the Nrf2 [nuclear factor (erythroid-derived 2)-like 2] transcription factor, which we show binds an upstream response element in the FXN locus. Additionally, dyclonine also inhibited the activity of histone methyltransferase G9a, known to methylate histone H3K9 to silence FA chromatin. Chronic dosing in a FA mouse model prevented a performance decline in balance beam studies. A human clinical proof-of-concept study was completed in eight FA patients dosed twice daily using a 1% dyclonine rinse for 1 week. Six of the eight patients showed an increase in buccal cell FXN levels, and fold induction was significantly correlated with disease severity. Dyclonine represents a novel therapeutic strategy that can potentially be repurposed for the treatment of FA.


Explore Compound Types